molecular formula C45H85NO7 B8268713 L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester

L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester

Cat. No.: B8268713
M. Wt: 752.2 g/mol
InChI Key: UBJQZCBPVOAIHW-RWYGWLOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester is a complex organic compound with a unique structure that includes long alkyl chains and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester typically involves multiple steps, starting from commercially available starting materials. The process may include esterification, amidation, and other organic reactions to introduce the necessary functional groups and achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidative cleavage , reducing agents such as dimethyl sulfide or zinc, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage with ozone can yield carbonyl compounds, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids and their derivatives, such as:

Properties

IUPAC Name

4-[[(2S)-1,5-dioctadecoxy-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H85NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-52-44(50)38-35-41(46-42(47)36-37-43(48)49)45(51)53-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,47)(H,48,49)/t41-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJQZCBPVOAIHW-RWYGWLOXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H85NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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